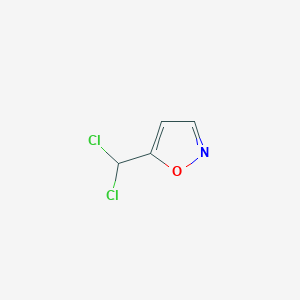

5-(Dichloromethyl)-1,2-oxazole

Description

5-(Dichloromethyl)-1,2-oxazole is a halogen-substituted oxazole derivative featuring a dichloromethyl (-CHCl₂) group at the 5-position of the oxazole ring. Oxazoles are aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their biological activities and synthetic versatility . This method typically involves reacting aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions .

Properties

CAS No. |

169888-53-3 |

|---|---|

Molecular Formula |

C4H3Cl2NO |

Molecular Weight |

151.98 g/mol |

IUPAC Name |

5-(dichloromethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H3Cl2NO/c5-4(6)3-1-2-7-8-3/h1-2,4H |

InChI Key |

BTWKKUKIKRFJQX-UHFFFAOYSA-N |

SMILES |

C1=C(ON=C1)C(Cl)Cl |

Canonical SMILES |

C1=C(ON=C1)C(Cl)Cl |

Synonyms |

Isoxazole, 5-(dichloromethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent at the 5-position of the oxazole ring critically determines the compound’s properties. Below is a comparative analysis:

Table 1: Substituent Effects on Oxazole Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The dichloromethyl group (-CHCl₂) significantly reduces electron density at the oxazole ring compared to phenyl or thiophene substituents. This enhances reactivity toward electrophilic aromatic substitution but may reduce stability under acidic conditions .

- Halogen Effects : Bromomethyl (-CH₂Br) and chlorodifluoromethyl (-CF₂Cl) groups increase molecular weight and polarity, affecting solubility and pharmacokinetics. Dichloromethyl’s dual Cl atoms confer higher lipophilicity than single-halogen analogs .

Yield and Purity Challenges :

- Halogenated aldehydes (e.g., CF₂Cl- or CHCl₂-substituted) may exhibit lower reactivity, necessitating optimized conditions (e.g., higher temperatures or alternative bases) .

Key Insights :

- Dichloromethyl vs. Phenyl : The dichloromethyl group’s electron-withdrawing nature may reduce binding affinity to enzymes like COX-2 compared to electron-rich phenyl or thiophene derivatives .

- Toxicity Considerations: Halogenated oxazoles (e.g., bromomethyl, dichloromethyl) may exhibit higher cytotoxicity, as seen in halogenated furanones (), necessitating careful safety evaluation .

Handling Recommendations :

- Dichloromethyl derivatives require storage in anhydrous environments to prevent hydrolysis.

- Bromomethyl analogs demand precautions against alkylation-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.